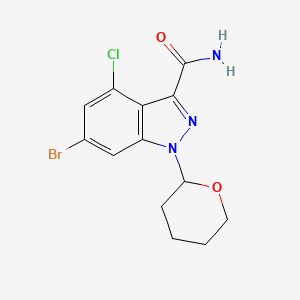
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide is a complex organic compound characterized by its bromine, chlorine, and tetrahydropyran groups attached to an indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide typically involves multiple steps, starting with the formation of the indazole core. One common approach is the cyclization of an appropriate precursor, followed by halogenation to introduce bromine and chlorine atoms. The tetrahydropyran group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for therapeutic applications.
Medicine: Research has indicated that this compound may have antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole
6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-2-carboxylic acid
Uniqueness: 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide stands out due to its specific substitution pattern and the presence of the carboxamide group, which can influence its reactivity and biological activity compared to similar compounds.
This compound's unique structure and diverse reactivity make it a valuable tool in scientific research and industrial applications. Its potential in medicine and other fields continues to be an area of active investigation.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
Eigenschaften
Molekularformel |
C13H13BrClN3O2 |
|---|---|
Molekulargewicht |
358.62 g/mol |
IUPAC-Name |
6-bromo-4-chloro-1-(oxan-2-yl)indazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrClN3O2/c14-7-5-8(15)11-9(6-7)18(17-12(11)13(16)19)10-3-1-2-4-20-10/h5-6,10H,1-4H2,(H2,16,19) |
InChI-Schlüssel |
WMBAJKDDGQGKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=C(C(=CC(=C3)Br)Cl)C(=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
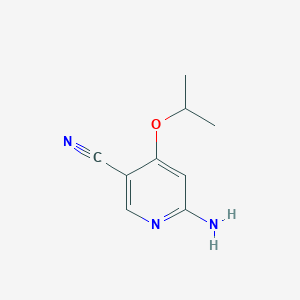
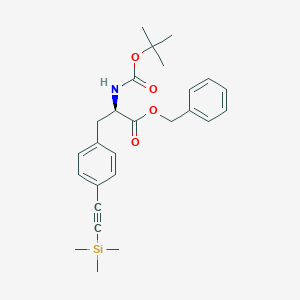
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)

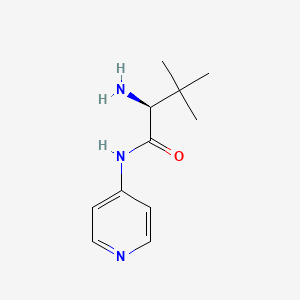
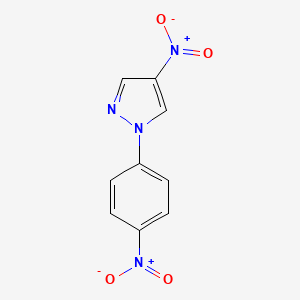
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)
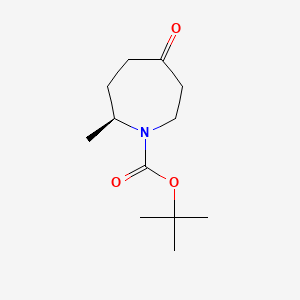
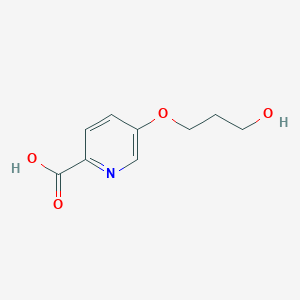
![(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine](/img/structure/B15361946.png)
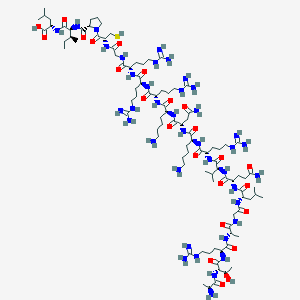
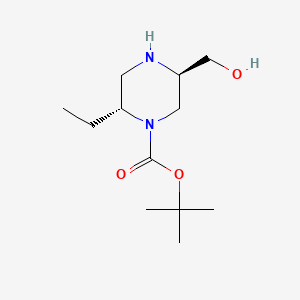
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
